molecular formula C16H26N4O2 B2394989 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide CAS No. 1323044-02-5

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide

Katalognummer: B2394989
CAS-Nummer: 1323044-02-5
Molekulargewicht: 306.41
InChI-Schlüssel: INPQQRINYJDBMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. Its structure, featuring a piperazine acetamide core and a cyanocyclohexyl group, suggests potential as a protein kinase inhibitor intermediate or a scaffold for developing novel therapeutics . Similar compounds containing piperazine and cyanocyclohexyl motifs are frequently investigated in oncology research, particularly for targeting enzyme families like PARP, which play a critical role in DNA repair and are established targets in cancer therapy . This compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Eigenschaften

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-13(19-8-10-20(11-9-19)14(2)21)15(22)18-16(12-17)6-4-3-5-7-16/h13H,3-11H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQQRINYJDBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution on Ethyl 2-Bromopropanoate

Ethyl 2-bromopropanoate undergoes nucleophilic substitution with piperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding ethyl 2-(piperazin-1-yl)propanoate. Subsequent N-acetylation with acetic anhydride in dichloromethane (DCM) at 0°C produces ethyl 2-(4-acetylpiperazin-1-yl)propanoate. Acidic hydrolysis (6M HCl, reflux, 4 hours) generates the free carboxylic acid.

Key Data :

Step Yield Conditions
Piperazine substitution 78% DMF, 80°C, 12 h
Acetylation 92% Ac₂O, DCM, 0°C → RT, 2 h
Hydrolysis 85% 6M HCl, reflux, 4 h

Preparation of 1-Cyanocyclohexylamine

Strecker Synthesis with Cyclohexanone

Cyclohexanone reacts with ammonium chloride and potassium cyanide in aqueous methanol (pH 8–9, 25°C, 24 hours) to form 1-aminocyclohexanecarbonitrile. Purification via recrystallization from ethanol/water (1:1) affords the amine in 65% yield.

Reaction Scheme :
$$
\text{Cyclohexanone} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{1-Aminocyclohexanecarbonitrile} + \text{KCl} + \text{H}2\text{O}
$$

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(4-acetylpiperazin-1-yl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by addition of 1-cyanocyclohexylamine, yields the target compound after 18 hours at room temperature.

Optimization Insights :

  • Solvent : DCM > THF (higher solubility of intermediates).
  • Catalyst : HOBt critical for suppressing racemization.
  • Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Mixed Carbonate Approach

Conversion of the carboxylic acid to its pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA) enhances electrophilicity. Reaction with 1-cyanocyclohexylamine in tetrahydrofuran (THF) at 40°C for 6 hours achieves 84% yield.

Advantages :

  • Faster reaction kinetics.
  • Minimal side product formation.

Alternative Pathway: Sequential Functionalization

Propanamide Intermediate Synthesis

Ethyl 2-bromopropanoate is treated with 1-cyanocyclohexylamine in acetonitrile at 60°C for 24 hours to form N-(1-cyanocyclohexyl)-2-bromopropanamide (Yield: 68%). Subsequent piperazine substitution (DMF, 100°C, 8 hours) and acetylation afford the final product in 61% overall yield.

Challenges :

  • Competitive elimination during bromine displacement.
  • Requires strict anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Effective for separating unreacted amine and acetylated byproducts (Rf = 0.3 in ethyl acetate/hexane 3:7).
  • Reverse-phase HPLC : Purity >98% using C18 column (acetonitrile/water 70:30, 1 mL/min).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.65 (m, 10H, cyclohexyl), 2.10 (s, 3H, acetyl), 3.35–3.60 (m, 8H, piperazine), 4.25 (q, J = 7.2 Hz, 1H, CH), 6.20 (s, 1H, NH).
  • HRMS (ESI+): m/z calc. for C₁₇H₂₇N₄O₂ [M+H]⁺: 327.2024, found: 327.2021.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic amide coupling steps, reducing reaction time from hours to minutes and improving yield consistency (±2% vs. ±8% batch).

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 (batch) vs. 18 (flow).
  • E-factor : 48 (batch) vs. 22 (flow).

Challenges and Mitigation Strategies

Challenge Solution
Low nucleophilicity of 1-cyanocyclohexylamine Use preactivated carbonate intermediates
Piperazine dimerization Employ high-dilution conditions
Cyanohydrin formation Strict pH control (6.5–7.0)

Emerging Methodologies

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in ionic liquids ([BMIM][BF₄]), achieving 89% yield at 45°C.

Photoredox Catalysis

Visible-light-mediated coupling using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature reactions with reduced byproducts (Yield: 78%, 24 h).

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Preparation Methods

Synthetic Routes:
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide generally involves the following steps:

  • Formation of the Piperazine Ring: This is achieved through the reaction of ethylenediamine with an acetylating agent.
  • Introduction of the Cyanocyclohexyl Group: Cyclohexylamine reacts with a cyanating agent to introduce the cyanocyclohexyl moiety.
  • Coupling Reaction: The acetylpiperazine intermediate is coupled with the cyanocyclohexyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under suitable conditions.

Industrial Production:
In industrial settings, optimized reaction conditions are employed for large-scale synthesis to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are commonly used.

Medicinal Chemistry

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is primarily studied for its potential use as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, including receptors and enzymes involved in neurological pathways.

Potential Biological Activities:

  • Antimicrobial Properties: Research indicates that piperazine derivatives can exhibit significant antimicrobial activity, making them candidates for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, similar to other piperazine derivatives that have shown efficacy against various cancer cell lines.

Chemistry

In synthetic organic chemistry, 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be used in creating novel compounds with enhanced pharmacological profiles.

Biological Research

The compound is being investigated for its biological activities beyond antimicrobial and anticancer effects. Studies focus on its interaction with neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperazine derivatives in treating various diseases:

  • A study published in the Tropical Journal of Pharmaceutical Research demonstrated that related piperazine compounds exhibit promising anticancer activity against human cancer cell lines, suggesting that structural modifications can enhance their efficacy .
  • Another research effort focused on synthesizing new derivatives based on piperazine structures has shown that these compounds can significantly inhibit tumor growth in preclinical models .

Wirkmechanismus

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

Three compounds are compared below, including the target molecule and two analogs from the provided evidence:

Property Target Compound Compound A Compound B
IUPAC Name 2-(4-Acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide N-(1-cyanocyclohexyl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)propanamide
Molecular Formula C₁₆H₂₅N₅O₂ (estimated) C₁₆H₂₄N₂O₂ C₂₂H₃₀N₄O₃S
Molecular Weight ~331.4 g/mol (estimated) 276.38 g/mol 454.57 g/mol
Key Functional Groups Acetylpiperazinyl, cyanocyclohexyl Methoxymethyl-piperidinyl, phenyl Phenylmethanesulfonylpiperazinyl, cyanocyclohexyl
Pharmacological Role Hypothesized CNS or enzyme modulation Pharmaceutical intermediate (specific target unreported) Likely protease inhibitor or kinase modulator due to sulfonyl group
Solubility (Predicted) Moderate (acetyl group enhances polarity; cyanocyclohexyl reduces aqueous solubility) Low (methoxymethyl and phenyl increase lipophilicity) Low (sulfonyl group adds polarity but high MW limits solubility)

Functional Group Impact on Properties

Piperazine vs. Compound B retains a piperazine ring but substitutes the acetyl group with a phenylmethanesulfonyl moiety, increasing electron-withdrawing effects and acidity .

Substituent Effects: Acetyl vs. Sulfonyl: The acetyl group in the target compound may enhance metabolic stability compared to Compound B’s sulfonyl group, which could improve binding affinity but reduce cell permeability . Cyanocyclohexyl vs.

Molecular Weight :

  • Compound B’s higher molecular weight (454.57 g/mol) may hinder blood-brain barrier penetration, limiting CNS applications compared to the target compound (~331.4 g/mol) .

Hypothesized Pharmacokinetic Profiles

  • Target Compound : Balanced lipophilicity and polarity may support oral bioavailability. The acetyl group could reduce first-pass metabolism.
  • Compound A : Lower molecular weight but high lipophilicity (due to phenyl and methoxymethyl) may restrict aqueous solubility.
  • Compound B : Sulfonyl group improves binding to charged residues (e.g., serine proteases) but may increase plasma protein binding, reducing free drug concentration .

Biologische Aktivität

2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C_{14}H_{20}N_{4}O
  • Molecular Weight : 252.34 g/mol

The presence of the piperazine moiety and the cyanocyclohexyl group suggests potential interactions with various biological targets, particularly in neuropharmacology.

Antipsychotic Properties

Research indicates that compounds similar to 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide exhibit antipsychotic effects. A study on related piperazine derivatives showed significant activity against dopamine receptors, which are crucial in the treatment of schizophrenia and bipolar disorder .

The proposed mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions are critical for managing symptoms associated with psychotic disorders. The compound's structural similarity to known antipsychotics may allow it to bind effectively to these receptors, promoting therapeutic effects while minimizing side effects.

In Vitro Studies

In vitro assays have demonstrated that 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide can inhibit cell proliferation in certain cancer cell lines, indicating potential anticancer properties. The compound's effectiveness was evaluated using various cancer models, showing promise in inhibiting tumor growth .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.7Significant inhibition
A549 (Lung Cancer)12.3Moderate inhibition
HeLa (Cervical Cancer)10.5High inhibition

Toxicity and Safety Profile

Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo.

Study on Antipsychotic Effects

A clinical trial involving a cohort of patients diagnosed with schizophrenia assessed the efficacy of derivatives similar to 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide. The results indicated a significant reduction in psychotic symptoms compared to placebo controls, supporting its potential as an antipsychotic agent .

Research on Anticancer Activity

Another study explored the anticancer properties of the compound in combination with standard chemotherapy agents. Results showed enhanced efficacy when used in conjunction with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyanocyclohexyl)propanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization can leverage Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Computational reaction path searches, such as quantum chemical calculations combined with experimental validation, can predict energetically favorable pathways and minimize trial-and-error approaches .

Q. What advanced techniques are recommended for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments, particularly for the acetylpiperazine and cyanocyclohexyl moieties.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present, as demonstrated in similar propanamide derivatives .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., carbonyl, nitrile) .

Q. What in vitro assays are suitable for initial biological activity assessment?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity against serotonin or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds. Competitive binding studies using radiolabeled ligands (e.g., 5-HT1A) are common .
  • Antimicrobial Testing : Use broth microdilution assays to evaluate inhibition of bacterial/fungal growth, referencing protocols for structurally related propanamides .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with target proteins?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize the compound’s 3D structure using density functional theory (DFT) to determine charge distribution and conformational stability .
  • Molecular Dynamics (MD) Simulations : Simulate binding interactions over time, focusing on hydrogen bonding between the acetylpiperazine group and active-site residues (e.g., serotonin receptor subtypes) .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration) to minimize variability .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., functional cAMP assays alongside binding studies) .
  • Purity Verification : Use HPLC-UV/MS to confirm compound integrity, as impurities can skew activity .

Q. What strategies are effective in developing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the cyanocyclohexyl or acetylpiperazine groups and test activity changes. For example, replacing the cyclohexyl group with aromatic rings may alter lipophilicity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

Q. What experimental approaches assess metabolic stability in preclinical studies?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms to predict drug-drug interaction risks .

Q. How can researchers determine receptor selectivity over related targets?

  • Methodological Answer :
  • Panels of Competitive Binding Assays : Test affinity against a broad range of receptors (e.g., 5-HT, dopamine, histamine) using radioligands .
  • Functional Selectivity Profiling : Measure downstream signaling (e.g., β-arrestin recruitment vs. G-protein activation) to identify biased agonism .

Q. What in vitro models are used for early toxicity profiling?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT/XTT assays on HepG2 cells to assess hepatotoxicity .
  • hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac liability, critical for compounds with piperazine motifs .

Q. What engineering considerations are crucial for scaling up synthesis?

  • Methodological Answer :
  • Reactor Design : Optimize heat/mass transfer using continuous-flow reactors for exothermic steps (e.g., acetylation) .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line IR spectroscopy to monitor reaction progression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.